REACTION_CXSMILES
|
Cl.[NH2:2]O.[Br:4][C:5]1[CH:6]=[C:7]2[C:13]([CH:14]=O)=[CH:12][NH:11][C:8]2=[N:9][CH:10]=1.C(=O)(O)[O-].[Na+]>CO>[Br:4][C:5]1[CH:6]=[C:7]2[C:13]([C:14]#[N:2])=[CH:12][NH:11][C:8]2=[N:9][CH:10]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C=O
|
Name
|
2004/101565
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the method
|
Type
|
DISTILLATION
|
Details
|
After azeotropic distillation with toluene, thionyl chloride (118 μl)
|
Type
|
ADDITION
|
Details
|
was added to a suspension of the residue in toluene (2 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 16 hours and at 100° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After leaving
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (developed with methanol-chloroform)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |